Product packaging for Methoxyfenozide tert-Butylhydrazone(Cat. No.:CAS No. 1798387-73-1)

Methoxyfenozide tert-Butylhydrazone

Cat. No.: B583307
CAS No.: 1798387-73-1
M. Wt: 438.616
InChI Key: LYEXLXQZCOTUAD-UHFFFAOYSA-N
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Description

Historical Context of Insect Growth Regulators (IGRs) in Pest Management Research

The history of pest control was long dominated by broad-spectrum neurotoxins, such as organophosphates and carbamates, which act on the nervous systems of both target and non-target organisms. plantprotection.plwsu.edu The search for more selective and environmentally benign alternatives led to a pivotal shift in research focus from chemistry to insect biology. wsu.edu This resulted in the emergence of Insect Growth Regulators (IGRs) in the 1960s. numberanalytics.com Unlike traditional insecticides that cause rapid death through neurotoxicity, IGRs disrupt the life cycle of insects by interfering with their unique growth and developmental processes. numberanalytics.comwikipedia.org

The development of IGRs was rooted in a deeper understanding of insect endocrinology. wsu.edu Early research led to the commercialization of several types of IGRs. In 1975, Zoecon introduced methoprene, a juvenile hormone analog that mimics the action of a hormone crucial for metamorphosis, while Phillips-Duphar commercialized diflubenzuron, the first chitin (B13524) synthesis inhibitor, which prevents the proper formation of the insect exoskeleton. wikipedia.org The discovery and application of these compounds marked a new era in pest management, offering more targeted control with reduced impact on non-target species. numberanalytics.com

Classification and Significance of Diacylhydrazine Insecticides as Ecdysteroid Agonists

IGRs are broadly categorized based on their mode of action into three main groups: juvenile hormone analogs, chitin synthesis inhibitors, and ecdysone (B1671078) receptor agonists. numberanalytics.comwikipedia.org Ecdysone agonists are compounds that mimic the function of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). numberanalytics.com By binding to the ecdysone receptor (EcR), these agonists trigger a premature and incomplete molting process, which is ultimately lethal to the insect. annualreviews.orgresearchgate.net

The most prominent and commercially successful class of ecdysone agonists are the diacylhydrazines, also known as bisacylhydrazines. wikipedia.organnualreviews.org The pioneering compound in this class was RH-5849, discovered by the Rohm and Haas Company in the mid-1980s. nih.govacs.org This discovery paved the way for the development of other highly effective diacylhydrazine insecticides, including tebufenozide (B1682728), halofenozide, and methoxyfenozide (B170004). wikipedia.orgnih.gov

The significance of diacylhydrazine insecticides in modern pest management is substantial. Their novel mode of action makes them effective against pests that have developed resistance to other classes of insecticides. researchgate.net Furthermore, they exhibit a high degree of selectivity, with some compounds being particularly toxic to lepidopteran (caterpillar) pests while showing low toxicity to beneficial insects and other non-target organisms. numberanalytics.comannualreviews.orgnih.gov This selectivity makes them valuable tools in integrated pest management (IPM) programs. numberanalytics.com

Methoxyfenozide tert-Butylhydrazone within the Landscape of Modern Insecticide Science

Methoxyfenozide, which is chemically described as N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide and sometimes referred to as this compound, is a key second-generation diacylhydrazine insecticide. nih.govbio-fount.comfao.orgbiomall.in It functions as a potent ecdysone agonist, specifically mimicking the insect molting hormone 20-hydroxyecdysone. nih.govfao.org Developed under the code RH-2485, it is recognized for its high efficacy against a broad spectrum of lepidopteran pests. nih.gov

The mode of action of Methoxyfenozide involves high-affinity binding to the ecdysone receptor complex in susceptible insects, initiating a premature and lethal larval molt. nih.gov It is most effective when ingested by the target pest. nih.gov Research has demonstrated its effectiveness against numerous damaging caterpillar species, including members of the Pyralidae, Tortricidae, and Noctuidae families. nih.gov A significant attribute of Methoxyfenozide is its favorable toxicological profile with respect to non-target organisms, making it a selective insecticide with a good margin of safety for beneficial insects. nih.gov

This interactive table summarizes key properties of the active ingredient.

PropertyValueReference
IUPAC Name N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide fao.org
CAS Number 161050-58-4 fao.org
Molecular Formula C22H28N2O3 fao.org
Molecular Weight 368.47 fao.org
Appearance White powder fao.org
Melting Point 206 to 208°C fao.org
Water Solubility 3.3 mg/L at 20°C fao.org
Vapor Pressure <1.33 x 10-5 Pa at 25°C fao.org
Log Pow 3.72 fao.org

This interactive table presents comparative research data on the activity of different diacylhydrazine compounds.

CompoundTarget OrderReceptor Binding Affinity (Kd)Research FocusReference
Methoxyfenozide Lepidoptera0.5 nM (Plodia)High affinity and efficacy against caterpillar pests. nih.gov
Tebufenozide LepidopteraHighFirst commercialized diacylhydrazine, widely used for lepidopteran control. nih.govscielo.br
Halofenozide ColeopteraLower than Methoxyfenozide/Tebufenozide in LepidopteraPrimarily developed for controlling coleopteran (beetle) pests. researchgate.net
RH-5849 LepidopteraN/AThe first-generation prototype diacylhydrazine. acs.org

Properties

CAS No.

1798387-73-1

Molecular Formula

C26H38N4O2

Molecular Weight

438.616

IUPAC Name

N/'-(tert-butylamino)-N-[tert-butyl-(3,5-dimethylbenzoyl)amino]-3-methoxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C26H38N4O2/c1-17-14-18(2)16-20(15-17)24(31)30(26(7,8)9)28-23(27-29-25(4,5)6)21-12-11-13-22(32-10)19(21)3/h11-16,29H,1-10H3,(H,27,28)

InChI Key

LYEXLXQZCOTUAD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=NNC(C)(C)C)C2=C(C(=CC=C2)OC)C)C

Synonyms

N-tert-butyl-N’-[(tert-butyl-hydrazono)-(3-methoxy-2-methyl-phenyl)-methyl]-hydrazide 3,5-Dimethylbenzoic Acid; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Ecdysteroid Receptor Agonism

Elucidation of Methoxyfenozide (B170004) tert-Butylhydrazone Binding Affinity to Ecdysteroid Receptor Complex (EcR:USP)

The insect molting process is regulated by the steroid hormone 20-hydroxyecdysone (B1671079) (20E), which binds to a heterodimeric nuclear receptor composed of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP). nih.gov Methoxyfenozide functions by binding with very high affinity to this EcR:USP complex. nih.gov In susceptible lepidopteran insects, this binding is exceptionally strong, with a reported dissociation constant (Kd) as low as 0.5 nM in nuclear extracts from the Indian meal moth, Plodia interpunctella. nih.govresearchgate.net This affinity is comparable to or even greater than that of the natural hormone. annualreviews.org

The binding is competitive, meaning methoxyfenozide directly occupies the ligand-binding pocket (LBP) within the EcR subunit, displacing the natural hormone and initiating a physiological response. researchgate.net The high affinity is a key determinant of its potency and is significantly higher in Lepidoptera compared to other insect orders, forming the basis of its selectivity. researchgate.netannualreviews.org

Table 1: Comparative Binding Affinities (Kd) of Ecdysteroid Agonists to the EcR:USP Complex from Different Insect Orders

Compound Insect Order Species Kd (nM)
Methoxyfenozide (RH-2485) Lepidoptera Plodia interpunctella 0.5
Methoxyfenozide (RH-2485) Lepidoptera Choristoneura fumiferana 0.5
Methoxyfenozide (RH-2485) Diptera Aedes aegypti 28
Methoxyfenozide (RH-2485) Diptera Drosophila melanogaster 336
Ponasterone A (Natural Ecdysteroid) Lepidoptera Plodia interpunctella 3.3
Ponasterone A (Natural Ecdysteroid) Lepidoptera Choristoneura fumiferana 3
Ponasterone A (Natural Ecdysteroid) Diptera Aedes aegypti 2.8
Ponasterone A (Natural Ecdysteroid) Diptera Drosophila melanogaster 0.8

Data sourced from Dhadialla et al., 1998. annualreviews.org

Characterization of Agonistic Action at the Molecular Level: Mimicry of 20-Hydroxyecdysone

Methoxyfenozide is a non-steroidal agonist that mimics the biological function of 20E. fao.orgscielo.br Upon binding to the LBP of the EcR subunit, it induces a conformational change in the receptor complex, effectively activating it in the same manner as the natural hormone. ijcmas.com This activated EcR:USP heterodimer is then capable of binding to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. semanticscholar.org

A critical distinction in its agonistic action compared to 20E lies in its metabolic stability and persistence. cotton.org During a normal molt, the 20E titer rises to initiate the process and then declines as it is rapidly metabolized, which is a necessary signal for the completion of ecdysis. cotton.org Methoxyfenozide, however, is not easily broken down and remains bound to the receptor. cotton.org This sustained, unrelenting activation of the receptor complex prevents the down-regulation of genes required for later molting stages, such as cuticle sclerotization and digestion of the old procuticle, leading to a fatal, incomplete molt. cotton.org

Differential Binding Specificity and Selectivity Across Insect Orders (Lepidoptera vs. Non-Lepidoptera)

A defining characteristic of methoxyfenozide is its high degree of selectivity, with potent insecticidal activity primarily against species within the order Lepidoptera (moths and butterflies). researchgate.netontosight.ai This selectivity is a direct consequence of differential binding affinity to the EcR:USP complex across various insect orders. annualreviews.org While it binds with nanomolar affinity to lepidopteran receptors, its affinity for receptors from other orders, such as Diptera (flies) and Coleoptera (beetles), is significantly lower, often by two to three orders of magnitude. nih.govannualreviews.org

In silico modeling and structural studies suggest that this specificity arises from differences in the amino acid composition and topography of the ligand-binding pocket of the EcR subunit among different insects. ijcmas.comnih.gov For non-target orders like Hymenoptera, a steric clash may occur that prevents the bulky synthetic molecule from docking effectively into the binding cavity. This structural incompatibility underpins its excellent safety margin for many non-target and beneficial insects. researchgate.net

Table 2: Comparative Larvicidal Activity (LC50) of Methoxyfenozide Across Different Insect Orders

Insect Order Species Life Stage LC50
Lepidoptera Spodoptera exigua (Beet Armyworm) 1st Instar 0.034 µg/mL
Lepidoptera Spodoptera exigua (Beet Armyworm) 3rd Instar 0.393 µg/mL
Lepidoptera Spodoptera littoralis (Cotton Leafworm) 3rd Instar 3.98 mg/kg diet
Lepidoptera Helicoverpa armigera (Cotton Bollworm) 3rd Instar 0.041 mg/L
Coleoptera Anthonomus grandis (Boll Weevil) Not specified >100 µg/cm² (low activity)
Diptera Musca domestica (House Fly) Not specified Low activity reported

Data compiled from Pineda et al., 2004 and Moulton et al., 2000. cotton.orgresearchgate.net

Investigation of Downstream Signal Transduction Pathways and Gene Expression Modulation

The binding of methoxyfenozide to the EcR:USP complex triggers a cascade of gene expression that inappropriately initiates the molting process. This activation of the ecdysone signaling pathway leads to widespread changes in the insect's transcriptome. A study on Spodoptera exigua larvae treated with a sublethal concentration of methoxyfenozide revealed the differential expression of over 5,000 genes, with 2,639 being up-regulated and 2,512 down-regulated. semanticscholar.orgnih.govresearchgate.net

Among the affected genes, 15 were identified as being directly involved in the ecdysone signaling pathway. nih.gov Key early-response genes that are normally induced by 20E, such as Ecdysone receptor (EcR), E74, and E75, are activated. nih.govoup.com This is followed by the expression of other nuclear receptors like Hormone Receptor 3 (HR3) and Fushi-tarazu factor 1 (FTZ-F1), which are critical for coordinating the later stages of molting. uni-ulm.deresearchgate.netresearchgate.net However, because the methoxyfenozide signal persists, this cascade is dysregulated, leading to developmental arrest. For instance, in Heortia vitessoides, treatment with methoxyfenozide caused a massive (158-fold) upregulation of the cuticular protein gene HvCP3L 24 hours post-treatment, which is associated with the observed cuticular deformities. mdpi.comnih.gov

Analysis of Premature Apoptosis and Molting Irregularities Induced at the Cellular Level

At the cellular and organismal level, the sustained and untimely activation of the ecdysone pathway by methoxyfenozide leads to catastrophic physiological disruption. The first observable symptom is typically the cessation of feeding, which can occur within hours of ingestion. cotton.org This is followed by the initiation of a premature and abortive molt. researchgate.netnih.gov

Key cellular events include:

Premature Apolysis: The epidermal cell layer separates from the old cuticle, a process known as apolysis. researchgate.netcotton.org This occurs without the proper coordination of subsequent steps.

Abnormal Cuticle Deposition: The epidermal cells begin to secrete a new, but malformed and unsclerotized, cuticle. researchgate.net Microscopic analysis reveals a disorganized epidermis and the detachment of the cuticle from the underlying tissue. nih.gov

Cellular Disorganization and Death: Histological studies show significant damage to various tissues. In the midgut, epithelial cells become malformed, columnar cells break down, and the peritrophic membrane is lost. arabjournalpp.org The fat body, a critical metabolic and storage organ, shows cellular components of abnormal size. arabjournalpp.org While the term apoptosis is not always explicitly used, the inhibition of cellular proliferation, cell-cycle arrest, and widespread tissue degeneration are consistent with programmed cell death induced by the toxic, persistent hormonal signal. researchgate.netresearchgate.net

Ultimately, the larva is trapped within its old cuticle, unable to complete ecdysis, and dies from a combination of starvation, desiccation, and internal tissue failure. scielo.brcotton.org

Advanced Synthetic Methodologies and Structure Activity Relationship Sar Investigations

Chemical Synthesis Pathways for Methoxyfenozide (B170004) tert-Butylhydrazone and Related Diacylhydrazine Scaffolds

The core structure of Methoxyfenozide tert-Butylhydrazone, like other diacylhydrazines, consists of a hydrazine (B178648) bridge linked to two acyl groups, with a characteristic tert-butyl group on one of the nitrogen atoms. The synthesis of this class of compounds generally involves a multi-step process culminating in the formation of the diacylhydrazine linkage.

A common synthetic route for Methoxyfenozide involves a two-step process: condensation followed by acylation google.com.

Condensation Reaction: The initial step involves the reaction of tert-butylhydrazine (B1221602) hydrochloride with a suitable solvent like ethylene (B1197577) dichloride. The reaction is cooled, and a base, such as liquid caustic soda, is added. This is followed by the dropwise addition of 3-methoxy-2-methyl benzoyl chloride, with the temperature carefully controlled to remain near 0°C. After several hours, the reaction mixture is processed to yield the intermediate, N-(3-methoxy-2-methyl-benzoyl)-N'-tert-butyl hydrazine google.com.

Acylation Reaction: The intermediate from the condensation step is then subjected to an acylation reaction. It is dissolved in a solvent like toluene, and under cooled conditions, 3,5-dimethyl benzoyl chloride and a base are added simultaneously google.comgoogle.com. The pH is controlled to be slightly acidic. After the reaction is complete, the mixture undergoes extraction, distillation, and recrystallization to yield the final product, Methoxyfenozide google.com.

A generalized pathway for synthesizing various diacylhydrazine scaffolds often follows a similar logic, as illustrated in the synthesis of novel analogs. The process typically starts with a substituted benzohydrazide (B10538) which is then reacted with a substituted aroyl chloride in the presence of a base and a suitable solvent, such as dichloromethane (B109758) or toluene, to form the final diacylhydrazine derivative researchgate.net. The specific starting materials are chosen based on the desired substituents on the aromatic rings of the final compound nih.govresearchgate.net.

Table 1: General Synthetic Steps for Diacylhydrazine Scaffolds

StepDescriptionKey Reagents
1 Hydrazine Intermediate Formation Substituted benzoyl chloride, tert-butylhydrazine hydrochloride, Base (e.g., sodium hydroxide)
2 Final Acylation Hydrazine intermediate, Second substituted benzoyl chloride, Base (e.g., triethylamine, sodium hydroxide)
3 Purification Solvent extraction, Recrystallization, Chromatography

Rational Design and Synthesis of this compound Analogs for Enhanced Biological Activity

The rational design of Methoxyfenozide analogs aims to improve properties such as insecticidal potency, spectrum of activity, and selectivity. Structure-Activity Relationship (SAR) studies are central to this process, guiding chemists in making targeted modifications to the molecule. The diacylhydrazine scaffold can be conceptually divided into three key regions for modification: the A-ring (connected to the unsubstituted nitrogen), the B-ring (connected to the tert-butyl substituted nitrogen), and the hydrazine linker.

Research has shown that substitutions on the A- and B-rings significantly influence insect species specificity. researchgate.net For instance, modifying the A-ring is crucial for distinguishing between broad-spectrum activity and more specific lepidopteran activity. researchgate.net

In one study, a series of diacylhydrazine derivatives were synthesized by introducing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. nih.govresearchgate.net Bioassays revealed that several of these new compounds exhibited higher insecticidal activity against pests like Helicoverpa armigera and Plutella xylostella than the commercial insecticide tebufenozide (B1682728). nih.govresearchgate.net The primary SAR analysis indicated that having a phenyl or a 4-fluorophenyl group positively influenced insecticidal activity, whereas the introduction of certain heterocyclic rings had a negative impact. nih.gov

Another approach involved designing and synthesizing isoxazoline (B3343090) derivatives containing diacylhydrazine moieties. acs.org One particular compound from this series, D14, demonstrated outstanding insecticidal activity against Plutella xylostella, far exceeding that of tebufenozide. acs.org This highlights the potential of incorporating different heterocyclic systems to discover novel and highly potent insecticides.

Further studies have explored a wide range of substituents. For example, the introduction of a 1,2,3-thiadiazole (B1210528) moiety into the diacylhydrazine structure has yielded compounds with good insecticidal activity against Plutella xylostella and Culex pipiens pallens. researchgate.net The design principle often involves combining known active groups or applying bioisosterism, where one part of the molecule is replaced by another with similar physical or chemical properties. mdpi.comnih.gov

Table 2: Examples of Analog Design and Resulting Activity

Modified RegionIncorporated Moiety/SubstituentTarget Pest(s)Observed Activity OutcomeReference(s)
A-Ring 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazoleH. armigera, P. xylostellaHigher activity than tebufenozide for specific analogs (10g, 10h, 10x). nih.govresearchgate.net
Combined Scaffold Isoxazoline ringP. xylostella, S. frugiperdaAnalog D14 showed outstanding activity, superior to tebufenozide. acs.org
A-Ring 1,2,3-ThiadiazoleP. xylostella, C. pipiens pallensGood insecticidal activities compared to tebufenozide. researchgate.net
B-Ring Varied aryl/heterocyclic groupsS. exiguaMost synthesized compounds showed higher activity than tebufenozide. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating Molecular Descriptors with Ecdysteroid Agonist Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For diacylhydrazine insecticides, QSAR studies are instrumental in understanding the specific molecular properties that determine their potency as ecdysteroid agonists. bohrium.com These models help in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. bohrium.com

QSAR models are built using a set of known molecules (a training set) and their measured biological activities (e.g., binding affinity, LC50 values). brieflands.comj-morphology.com Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors), are calculated for each compound. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that links these descriptors to the activity. brieflands.com

For diacylhydrazines, both classical 2D-QSAR and more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied. nih.govnih.gov In a study on 52 diacylhydrazine congeners, classical QSAR analysis showed that the optimal hydrophobicity (logP) for activity was around 4.1. nih.gov The CoMFA results provided a 3D map of the receptor binding site, indicating regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity. For example, sterically favorable fields were found at the 3- and 4-positions of the B-ring, while an unfavorable field was noted at the 2-position. nih.gov

Another study on diacylhydrazine derivatives containing furan (B31954) rings utilized Density Functional Theory (DFT) to calculate quantum chemical descriptors. bohrium.comsciengine.com The resulting QSAR model highlighted the significance of electrostatic and hydrophobic properties for biological activity. The CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were consistent with the QSAR findings and provided visual contour maps to guide the design of new, more potent ecdysone (B1671078) agonists. bohrium.com These models can be powerful tools for predicting the larvicidal activities of new compounds. bohrium.com

Table 3: Key Molecular Descriptors in Diacylhydrazine QSAR Studies

Descriptor TypeSpecific Descriptor ExampleImplication for ActivityReference(s)
Hydrophobicity logP (Octanol-water partition coefficient)An optimal hydrophobicity (logP ≈ 4.1) is favorable for activity. nih.gov
Steric CoMFA Steric FieldsBulk is favored at certain positions (e.g., 3- and 4- of B-ring) and disfavored at others (e.g., 2-position). nih.gov
Electronic CoMFA Electrostatic FieldsNegative electrostatic potential is favored near the carbonyl groups and at specific ring positions. nih.gov
Quantum Chemical Mean Molecular Polarizability, Net Atomic ChargeElectrostatic and hydrophobic properties are significant for biological activity. bohrium.com

Computational Chemistry Approaches for Molecular Docking, Pharmacophore Modeling, and Lead Optimization

Computational chemistry provides powerful tools for drug and pesticide discovery, allowing scientists to visualize and analyze molecular interactions at an atomic level. mdpi.comjptcp.com For Methoxyfenozide and its analogs, techniques like molecular docking, pharmacophore modeling, and molecular dynamics (MD) simulations are crucial for lead optimization. cbcs.se

Molecular Docking is a computational method that predicts the preferred orientation of a ligand (like Methoxyfenozide) when bound to a receptor protein (the ecdysone receptor, EcR). nih.gov The process involves sampling many possible conformations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov This helps rationalize the high affinity of potent insecticides and guides the design of new analogs with improved binding. acs.orgbohrium.com For instance, docking studies can reveal key hydrogen bonds and hydrophobic interactions between the diacylhydrazine molecule and amino acid residues in the EcR binding pocket, explaining why certain structural modifications enhance activity while others diminish it. ijcmas.com

Pharmacophore Modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to its target receptor. ijcmas.com A pharmacophore model for ecdysteroid agonists can be generated based on the structures of known active compounds like Methoxyfenozide and the natural hormone 20-hydroxyecdysone (B1671079). This model then serves as a 3D query to search large chemical databases for novel, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. This approach is valuable for discovering new chemical scaffolds that act as ecdysone agonists. nih.gov

Lead Optimization integrates these computational tools to refine the structure of a promising lead compound. After a hit is identified, molecular docking can suggest specific modifications to improve its fit in the binding pocket. riken.jp QSAR models can then predict the activity of these virtual modifications before they are synthesized. nih.gov Molecular Dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-receptor complex over time, providing a more accurate picture of the binding event. cbcs.se By using these in silico approaches, researchers can prioritize the most promising analogs for synthesis and testing, making the discovery process more efficient and cost-effective. mdpi.com

Mechanisms and Dynamics of Insecticide Resistance Development

Biochemical Mechanisms of Detoxification: Role of Cytochrome P450 Monooxygenases and Esterases in Methoxyfenozide (B170004) tert-Butylhydrazone Metabolism

The primary mechanism for insecticide resistance is often enhanced metabolic detoxification, where insects evolve to break down or sequester the toxicant more efficiently. In the case of methoxyfenozide, two major enzyme families have been implicated: Cytochrome P450 monooxygenases (P450s) and, to a lesser extent, esterases.

Cytochrome P450 Monooxygenases (P450s) are a superfamily of enzymes that play a crucial role in the metabolism of a wide range of foreign compounds (xenobiotics), including insecticides. wikipedia.orgnih.govuv.es Research has consistently shown that the overexpression of P450s is a significant factor in methoxyfenozide resistance.

A laboratory selection study on the cotton leafworm, Spodoptera littoralis, provides clear evidence for this mechanism. After 13 generations of selection with methoxyfenozide, a resistant strain exhibited a 5-fold increase in resistance compared to a susceptible strain. nih.govresearchgate.net Crucially, the monooxygenase (MO) activity in this resistant strain was 2.1 times higher. nih.govresearchgate.net The role of P450s was further confirmed using the synergist piperonyl butoxide (PBO), a known inhibitor of P450 activity. In the resistant strain, PBO significantly increased the toxicity of methoxyfenozide, demonstrating that P450-mediated metabolism was a key resistance mechanism. nih.govresearchgate.net

Similarly, studies on the South American tomato pinworm, Tuta absoluta, identified monooxygenases as a likely mechanism of resistance. researchgate.net Synergism experiments showed a dramatic increase in methoxyfenozide toxicity in a resistant population when co-applied with PBO. researchgate.net

Esterases are another group of detoxification enzymes that can contribute to insecticide resistance by hydrolyzing ester bonds. While their role in methoxyfenozide resistance appears less prominent than that of P450s, some studies suggest their involvement. In the highly resistant Tuta absoluta strain, the synergist S,S,S-tributyl phosphorotrithioate (DEF), an esterase inhibitor, also increased methoxyfenozide toxicity, pointing to a role for esterases in the detoxification process. researchgate.net However, in the Spodoptera littoralis study, no significant change in esterase activity was observed between the resistant and susceptible strains. nih.govresearchgate.net

Table 1: Enzyme Activity and Synergism in Methoxyfenozide-Resistant Insect Strains

Insect SpeciesEnzyme SystemActivity Increase in Resistant StrainSynergistSynergistic Ratio (Resistant Strain)Reference
Spodoptera littoralisMonooxygenases (MO)2.1-foldPiperonyl Butoxide (PBO)2.2 nih.govresearchgate.net
Spodoptera littoralisEsterases (EST)No significant changeS,S,S-tributyl phosphorotrithioate (DEF)0.96 nih.govresearchgate.net
Tuta absolutaMonooxygenases (MFO)Implicated by synergismPiperonyl Butoxide (PBO)95 researchgate.net
Tuta absolutaEsterases (EST)Implicated by synergismS,S,S-tributyl phosphorotrithioate (DEF)51 researchgate.net

Genetic Basis of Resistance: Inheritance Patterns, Dominance, and Polygenic Traits in Target Insect Populations

The evolution of resistance is fundamentally a genetic process. Understanding the inheritance of resistance is crucial for predicting its spread and for designing effective management strategies. Studies have shown that methoxyfenozide resistance is a complex trait.

In the South American tomato pinworm, Tuta absoluta, resistance to methoxyfenozide was characterized as being completely recessive, autosomal, and polyfactorial (controlled by multiple genes). researchgate.net The recessive nature of the resistance implies that heterozygous individuals (carrying one copy of the resistance gene and one of the susceptible gene) would not survive a diagnostic concentration, which has practical implications for resistance monitoring. researchgate.net

Research on the non-target predator Chrysoperla carnea also provides insights into the genetic potential for resistance. Selection with methoxyfenozide led to a 3531.67-fold resistance increase over 15 generations. nih.gov The study calculated a high realized heritability (h²) of 0.62, indicating a large proportion of the resistance is due to additive genetic variance. nih.gov High heritability suggests that resistance can evolve very rapidly under continuous selection pressure. nih.govresearchgate.net This rapid development potential underscores the high risk of resistance in field populations.

Table 2: Genetic Characteristics of Methoxyfenozide Resistance

Insect SpeciesInheritance PatternDominance LevelGenetic BasisRealized Heritability (h²)Reference
Tuta absolutaAutosomalCompletely RecessivePolyfactorialNot Reported researchgate.net
Chrysoperla carneaNot ReportedNot ReportedNot Reported0.62 nih.gov

Molecular Markers and Diagnostic Assays for Early Detection and Monitoring of Methoxyfenozide Resistance

The early detection of resistance is a cornerstone of effective insecticide resistance management (IRM). Molecular diagnostic tools allow for the rapid screening of field populations for resistance alleles before resistance becomes widespread and control failures occur.

While specific, commercially available diagnostic assays for methoxyfenozide resistance are not yet widely documented, the research into its genetic basis provides the foundation for their development. crid-cam.com The identification of overexpressed P450 genes in resistant strains, for example, makes these genes prime targets for the development of DNA-based markers. nih.govmdpi.com Techniques like quantitative real-time PCR (qPCR) can be used to detect the increased expression of specific detoxification genes associated with resistance.

The development of such markers is crucial because it allows for a shift from reactive management (responding to control failures) to proactive management (implementing strategies based on the detected frequency of resistance genes). crid-cam.com For metabolic resistance, which is often polygenic, identifying the key genes and their regulatory mutations is a critical first step that has been achieved for other insecticides in major disease vectors and agricultural pests. crid-cam.comnih.gov

Cross-Resistance Profiles and Multidrug Resistance Phenotypes in Insect Strains

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often one with a similar mode of action or detoxification pathway. Understanding these profiles is essential for selecting appropriate rotation partners in an IRM program.

Research into methoxyfenozide has yielded varied cross-resistance patterns. In a metaflumizone-resistant strain of the diamondback moth, Plutella xylostella, there was no significant cross-resistance observed to methoxyfenozide. nih.gov This suggests that the mechanisms conferring resistance to metaflumizone (B1676323) are distinct from those that would affect methoxyfenozide, allowing for their potential use in rotation.

Conversely, populations of leafrollers in the Okanagan Valley that were resistant to organophosphate insecticides were also found to be resistant to the diacylhydrazine insecticides tebufenozide (B1682728) and methoxyfenozide. bctfpg.ca This indicates a shared or linked resistance mechanism, likely related to metabolic detoxification, that can break down compounds from different chemical classes. A thiamethoxam-resistant strain of Aphis gossypii also showed cross-resistance to a range of other insecticides, highlighting how enhanced detoxification systems (P450s and esterases) can create broad, multidrug resistance phenotypes. nih.gov

Table 3: Cross-Resistance Patterns in Methoxyfenozide-Related Studies

Original Resistant StrainInsecticide Tested for Cross-ResistanceCross-Resistance Observed?Reference
Organophosphate-Resistant LeafrollersMethoxyfenozideYes bctfpg.ca
Metaflumizone-Resistant Plutella xylostellaMethoxyfenozideNo nih.gov
Methoxyfenozide-Resistant Tuta absolutaChlorantraniliproleSignificant researchgate.net
Methoxyfenozide-Resistant Tuta absolutaSpinosadLow researchgate.net

Ecological and Evolutionary Dynamics of Resistance Selection Pressure in Agro-Ecosystems

The development of insecticide resistance is an evolutionary process driven by the selection pressure exerted by insecticide applications in an agro-ecosystem. researchgate.net The intensity of this pressure is influenced by factors such as the frequency of application, the persistence of the compound, and the biology of the target pest.

Pests like the cotton leafworm, Spodoptera littoralis, and the tomato pinworm, Tuta absoluta, are considered high-risk species for resistance development due to their biology and the intense control measures they are subjected to. nih.govresearchgate.netresearchgate.net Repeated use of methoxyfenozide in the same fields creates a strong selective advantage for the rare individuals in the population that possess resistance traits. epa.gov Over generations, these resistant individuals survive and reproduce, leading to an increase in the frequency of resistance alleles until the population is dominated by resistant insects.

Monitoring studies in Mexico for the beet armyworm, Spodoptera exigua, found that while resistance to methoxyfenozide was not yet widespread, some populations were beginning to show reduced susceptibility. nih.gov This highlights the initial phase of the evolutionary dynamic, where resistance is present at low levels but can rapidly increase if selection pressure continues unabated. The high heritability of resistance, as seen in C. carnea, confirms that pest populations have the genetic capacity for rapid evolutionary change in response to insecticide use. nih.gov

Research on Resistance Management Strategies: Rotation and Mixture Designs

To delay the evolution of resistance, the core principle of IRM is to reduce selection pressure and vary the types of mortality sources. croplife.org.au For methoxyfenozide, which belongs to the Insecticide Resistance Action Committee (IRAC) Group 18, the primary strategies involve rotation and mixtures. epa.govbctfpg.ca

Rotation: This strategy involves alternating the use of methoxyfenozide with insecticides from different IRAC groups that have different modes of action. epa.govcroplife.org.au By switching to a different chemical class, any insects that have survived the methoxyfenozide application due to a specific resistance mechanism will likely be susceptible to the new insecticide. This prevents the build-up of resistance to any single mode of action. For this to be effective, there should be no cross-resistance between the rotation partners. nih.gov

Mixtures: Tank-mixing methoxyfenozide with an effective insecticide from a different mode of action group can also be a viable strategy, provided such use is permitted. epa.gov The rationale is that an insect would need to possess two different resistance mechanisms simultaneously to survive, which is a much rarer event. However, it is critical not to rely on the same mixture repeatedly, as this would simply create selection pressure for resistance to both chemicals. epa.gov

Effective IRM programs require diligent monitoring of pest populations for shifts in susceptibility and adherence to locally developed guidelines that consider the specific pests and cropping systems involved. croplife.org.aumbimph.com

Environmental Fate and Transformation Pathways in Terrestrial and Aquatic Systems

Aerobic and Anaerobic Degradation Kinetics and Pathways in Soil Matrices

Methoxyfenozide (B170004) is considered to be very persistent in soil environments. regulations.gov Laboratory studies have shown that it degrades slowly through microbial action. publications.gc.ca

Under aerobic conditions , the half-life of methoxyfenozide in soil can range from 336 to 1100 days. regulations.govepa.gov In one set of studies using four different soil types (California loam, Ohio loamy sand, Georgia loamy sand, and Texas sandy clay loam), the calculated first-order half-lives were 570, 1100, 340, and 720 days, respectively. fao.org After one year, 59-75% of the initial amount of methoxyfenozide remained in the soil. fao.org Another study indicated extrapolated half-lives of 173 days in simulated sunlight and 332 days in the dark, suggesting that microbial degradation plays a role in its breakdown. apvma.gov.au Field dissipation studies have also confirmed its persistence, with one report indicating that approximately 50% of the applied methoxyfenozide carries over to the next growing season, and about 94% can remain after four consecutive years of use. publications.gc.ca

The primary degradation pathway for methoxyfenozide in aerobic soil involves its incorporation into soil organic matter, specifically humic and fulvic acids, and to a lesser extent, humin. fao.org A minor pathway involves the oxidation of a methyl group on the B-ring to form a carboxylic acid, which is then further mineralized to carbon dioxide. fao.org

Under anaerobic conditions , methoxyfenozide is also persistent. regulations.govpublications.gc.ca Studies conducted in water/sediment systems have demonstrated its stability under anaerobic conditions, where it tends to partition to and accumulate in the sediment. publications.gc.ca

Table 1: Aerobic Soil Degradation Half-Lives of Methoxyfenozide

Soil TypeHalf-Life (Days)Reference
California Loam570 fao.org
Ohio Loamy Sand1100 fao.org
Georgia Loamy Sand340 fao.org
Texas Sandy Clay Loam720 fao.org
General Range336 - 1100 regulations.govepa.gov

Identification and Characterization of Methoxyfenozide tert-Butylhydrazone Metabolites in Environmental Compartments

Several metabolites of methoxyfenozide have been identified in environmental studies, although they are generally found in low amounts. The primary degradation products are RH-117236 and RH-131154. regulations.govregulations.gov

In soil, the major degradation pathway leads to the incorporation of methoxyfenozide into soil natural products. fao.org However, some minor metabolites have been identified. The oxidation of a methyl substituent on the B-ring leads to the formation of a carboxylic acid (B-ring carboxylic acid), which accounted for up to 3.2% of the applied radioactivity in one study. fao.org Further degradation can lead to the formation of carbon dioxide. fao.org Other identified metabolites in soil include the A-ring phenol (B47542) and the B-ring mono acid metabolite. epa.govepa.gov

In aquatic systems under aerobic conditions, a major transformation product identified is RH-117236. publications.gc.ca This metabolite is considered to be non-persistent in aquatic environments. publications.gc.ca Other metabolites identified in plant metabolism studies, which could potentially be found in the environment, include the B-ring monoalcohol, the A-ring phenol (demethylated methoxyfenozide), the A-ring phenol B-ring monoalcohol, and the glucose conjugate of the A-ring phenol. fao.org In a confined rotational crop study, metabolites identified still contained the dibenzoylhydrazide structure. apvma.gov.au

Table 2: Key Metabolites of Methoxyfenozide in Environmental Systems

Metabolite Name/IdentifierChemical NameEnvironmental CompartmentReference
RH-1172363,5-dimethylbenzoic acid N-tert-butyl-N'-(3-hydroxy-2-methylbenzoyl)hydrazideAquatic Systems (aerobic) publications.gc.caregulations.gov
RH-1311543-[N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)-hydrazinocarbonyl]-5-methylbenzoic acidSoil regulations.gov
A-ring phenolN'-(3-hydroxy-2-methylbenzoyl)-N-(3,5-dimethylbenzoyl)-N-t-butyl hydrazine (B178648)Soil, Plants epa.govfao.org
B-ring mono acid metabolite3-({1-tert-butyl-2-[(3-methoxy-2-methylphenol)carbonyl]hydrazinyl}-carbonyl)-5-methylbenzoic acidSoil epa.gov
B-ring monoalcoholNot specifiedPlants fao.org

Adsorption, Desorption, and Leaching Potential Studies in Diverse Soil Types

The mobility of methoxyfenozide in soil is influenced by its adsorption and desorption characteristics, which vary with soil type. Methoxyfenozide is generally considered to have low to moderate mobility in soil. regulations.gov

The organic carbon partition coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. For methoxyfenozide, Koc values have been reported to range from 219 to 922 mL/g. regulations.govepa.gov An estimated Koc value of 1,100 also suggests low mobility. nih.gov The soil partition coefficient (Kd) values have been found to range from 1.1 to 6.2 mL/g. regulations.gov These values indicate that methoxyfenozide has a tendency to adsorb to soil particles, particularly those with higher organic matter content. researchgate.netresearchgate.net

Due to its persistence and moderate mobility, methoxyfenozide has the potential to leach through the soil profile and enter groundwater. publications.gc.caepa.gov Field dissipation studies have shown that methoxyfenozide can leach through the soil profile under field conditions. publications.gc.ca However, its mobility may be limited in soils with high organic matter and clay content, which favor adsorption. researchgate.net

Table 3: Methoxyfenozide Soil Mobility Parameters

ParameterValue RangeMobility ClassificationReference
Organic Carbon Partition Coefficient (Koc)219 - 922 mL/gMobile to Moderately Mobile regulations.govepa.gov
Soil Partition Coefficient (Kd)1.1 - 6.2 mL/g- regulations.gov

Photodegradation and Hydrolysis Mechanisms in Aquatic Environments

In aquatic environments, methoxyfenozide is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9). regulations.govnih.gov One study reported calculated hydrolysis half-lives of 600 days at pH 5, 1600 days at pH 7, and 700 days at pH 9. koreascience.kr

Photodegradation, or breakdown by sunlight, appears to be a more significant degradation pathway in water compared to hydrolysis. nih.gov Methoxyfenozide contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov An aqueous photolysis half-life of 77 days has been reported in pond water. nih.gov Another study found a much shorter half-life of 3.03 days in water under fluorescent light, suggesting that the light source can influence the degradation rate. koreascience.kr The presence of photosensitizers in natural waters, such as in pond water, can facilitate photodegradation compared to sterile deionized water. apvma.gov.au

Research on the Persistence and Bioavailability of Methoxyfenozide and its Degradates

Methoxyfenozide is a persistent compound in both terrestrial and aquatic environments. regulations.govpublications.gc.ca Its persistence in soil is well-documented, with long half-lives under both aerobic and anaerobic conditions. regulations.gov In aquatic systems, it is also persistent, particularly in sediment where it can accumulate. publications.gc.ca

Despite its persistence, the bioavailability of methoxyfenozide and its potential for bioaccumulation appear to be limited. The log octanol-water partition coefficient (log Kow) of 3.72 suggests a potential for bioaccumulation. publications.gc.ca However, bioconcentration factor (BCF) studies in fish and invertebrates have shown that the compound does not bioconcentrate to a significant extent, with BCF values ranging from 1.1 to 22.1. epa.govregulations.gov Furthermore, studies have indicated that methoxyfenozide is rapidly eliminated from fish and clam tissues once exposure ceases. publications.gc.ca

A monitoring study found no significant accumulation of methoxyfenozide in sediment and water at the monitored sites, despite its expected persistence and mobility based on laboratory data. regulations.gov The foliar persistence of methoxyfenozide has also been studied, with one greenhouse study on pepper plants reporting a half-life of 76 days. nih.gov

Chemical Compound Information

Ecological Impact Research on Non Target Organisms: Beyond Direct Toxicity

Sublethal Effects on Beneficial Arthropods (e.g., Parasitoids, Predators) and Pollinators (e.g., Honey Bees)

While methoxyfenozide (B170004) is considered to have low acute toxicity to many beneficial adult insects, studies reveal significant sublethal effects, particularly on pollinators like the honey bee (Apis mellifera). regulations.govherts.ac.uk Research on honey bee colonies exposed to field-relevant concentrations of methoxyfenozide in pollen patties found disruptions in colony activity and thermoregulation. nih.govnih.gov Specifically, colonies exposed to higher concentrations showed a reduced rate of forager departure in the morning and greater temperature variability during winter. nih.govnih.gov Other research has indicated that developmental exposure to methoxyfenozide can make adult worker bees less responsive to the queen's pheromone, a critical behavior for colony cohesion and function. frontiersin.org While direct adverse effects on honey bee brood development have not been consistently observed in field studies, some laboratory-based studies suggest larval honey bees may be sensitive to the compound. regulations.govepa.gov

In comparison to broad-spectrum insecticides, methoxyfenozide generally shows lower lethal effects on beneficial predators and parasitoids. conicet.gov.ar A field experiment comparing methoxyfenozide to the pyrethroid cypermethrin (B145020) found that methoxyfenozide killed significantly fewer taxa and a lower abundance of predators, herbivores, and parasitoids. conicet.gov.ar Laboratory studies have also reported low acute toxicity to various predators and parasitoids. conicet.gov.ar For example, no harmful effects on the survival of the adult parasitoid Hyposoter didymator were found five days after exposure. conicet.gov.ar However, the sublethal effects of pesticides, which can alter physiology and behavior, are crucial for a complete understanding of their impact on beneficial arthropods. nih.gov

Interactive Table: Sublethal Effects of Methoxyfenozide on Beneficial Arthropods

Organism Effect Observed Finding
Honey Bee (Apis mellifera) Colony Activity Reduced rate of forager departure in the morning. nih.govnih.gov
Honey Bee (Apis mellifera) Thermoregulation Higher temperature variability during winter in exposed colonies. nih.govnih.gov
Honey Bee (Apis mellifera) Behavior Developmentally exposed workers were less responsive to queen pheromone. frontiersin.org
Predators & Parasitoids Comparative Lethality Significantly fewer taxa and lower abundance of dead predators and parasitoids compared to cypermethrin. conicet.gov.ar
Parasitoid (Hyposoter didymator) Adult Survival No harmful effects on adult survival five days after exposure. conicet.gov.ar

Impacts on Aquatic Invertebrate Communities: Mechanistic Responses and Population Dynamics

Methoxyfenozide poses a significant risk to aquatic invertebrate communities. regulations.gov It is classified as very highly toxic to freshwater invertebrates on an acute exposure basis. regulations.gov Chronic exposure has been shown to cause adverse effects in daphnids and chironomids (midges), with chironomids being particularly sensitive. publications.gc.caapvma.gov.au The mechanism of toxicity is consistent with its mode of action as an ecdysone (B1671078) agonist, which disrupts the molting process in susceptible invertebrates. regulations.gov

Due to its persistence, methoxyfenozide can accumulate in sediment, creating a long-term exposure risk for benthic organisms. publications.gc.capublications.gc.ca Laboratory studies of aquatic biotransformation showed that methoxyfenozide was persistent under both aerobic and anaerobic conditions, with dissipation half-lives in water-sediment systems ranging from 387 to 963 days. publications.gc.ca This persistence in aquatic systems, combined with its high toxicity, suggests a potential for significant impacts on the population dynamics of sensitive invertebrate species. regulations.govopenrepository.com The potential for direct adverse effects to listed and non-listed freshwater and estuarine/marine aquatic invertebrates following acute and/or chronic exposure is a key concern in ecological risk assessments. regulations.govepa.gov

Interactive Table: Toxicity of Methoxyfenozide to Aquatic Invertebrates

Organism Exposure Type Finding
Freshwater Invertebrates Acute Very highly toxic. regulations.gov
Daphnids (Daphnia sp.) Chronic Adverse effects observed. publications.gc.ca
Chironomids (Chironomus sp.) Chronic Most sensitive organism tested; adverse effects on development noted. publications.gc.caapvma.gov.au
Crayfish Chronic In one study, no effect on molting and growth was observed in early life stages. publications.gc.ca
Mysid Shrimp (Mysidopsis bahia) Chronic A hazard was indicated with direct overspray of water. apvma.gov.au

Research on Potential Indirect Effects on Higher Trophic Levels through Food Web Interactions

The pronounced effects of methoxyfenozide on invertebrate populations, particularly in aquatic ecosystems, lead to concerns about indirect effects on higher trophic levels. regulations.govepa.gov While direct toxicity to vertebrates like birds, mammals, and fish is low, these animals may be indirectly affected through disruptions in their food supply. regulations.govepa.gov

The reduction of aquatic invertebrate populations can impact the predators that depend on them for food, potentially leading to a domino effect through the food web. beyondpesticides.orgsustainability-directory.com Ecological risk assessments have identified the potential for indirect adverse effects on species that rely on freshwater invertebrates as a food source, though the extent and likelihood of these effects are often cited as uncertain. regulations.govepa.gov This highlights a critical area of ecological research: understanding how pesticide-induced changes at the base of the food web propagate to affect the structure and function of the entire ecosystem. beyondpesticides.org

Investigations into Endocrine Disrupting Potentials on Non-Target Invertebrates

Methoxyfenozide's primary mode of action is as an endocrine disruptor. regulations.govherts.ac.uk It functions as an agonist of the insect molting hormone, 20-hydroxyecdysone (B1671079), binding to the ecdysteroid receptor and triggering a premature, lethal molt. regulations.govresearchgate.net This mechanism, which interferes with the normal hormonal regulation of development, is inherently an endocrine-disrupting effect. researchgate.net

The compound is designed to be highly specific to insects in the order Lepidoptera, due to a high binding affinity for their ecdysteroid receptors. researchgate.netresearchgate.net However, because the ecdysone receptor is common to a broad range of invertebrates that undergo molting, there is uncertainty about the extent to which methoxyfenozide may affect the larval stages of other non-target insects and invertebrates. regulations.govepa.gov This potential for broader endocrine disruption among non-target invertebrates remains a subject of regulatory concern and scientific investigation. epa.gov

Long-Term Ecological Consequences of Environmental Accumulation and Trophic Transfer

The long-term ecological risk of methoxyfenozide is linked to its environmental persistence. regulations.govpublications.gc.ca Laboratory studies show the compound is very persistent, with aerobic soil metabolism half-lives ranging from 336 to 1100 days. regulations.govepa.gov It is also stable to hydrolysis and phototransformation in water and tends to partition to and accumulate in sediment. publications.gc.ca

Despite its persistence, studies on its potential for trophic transfer and biomagnification suggest a lower risk. Bioconcentration data from studies with both fish and invertebrates indicate that the compound does not appreciably bioconcentrate, with bioconcentration factors (BCF) ranging from 1.1 to 22.1. regulations.govepa.gov Furthermore, it is depurated relatively quickly once organisms are no longer exposed. regulations.govpublications.gc.ca A monitoring study conducted under real-world conditions showed no apparent accumulation of methoxyfenozide in sediment and water, which contrasts with laboratory persistence data but suggests that environmental degradation and dissipation processes may be more complex than in controlled settings. regulations.govepa.gov Nevertheless, the combination of its persistence and its specific mode of action as an endocrine disruptor makes it plausible that methoxyfenozide could pose a greater long-term ecological risk than suggested by standard screening-level assessments. regulations.gov

Interactive Table: Environmental Fate Properties of Methoxyfenozide

Property Value Implication
Soil Aerobic Metabolism Half-life 336 - 1100 days Very persistent in soil. regulations.govepa.gov
Water-Sediment System DT50 387 - 963 days Persistent in aquatic systems, with accumulation in sediment. publications.gc.ca
Log K_ow_ 3.72 Suggests a potential for bioconcentration. regulations.govpublications.gc.ca
Bioconcentration Factor (BCF) 1.1 - 22.1 Low potential for bioconcentration; does not appreciably bioaccumulate. regulations.govepa.gov
Depuration Half-life (Fish) < 0.5 days Rapidly eliminated from fish tissue. publications.gc.ca

Advanced Analytical Methodologies for Research and Environmental Monitoring

Development and Validation of Chromatographic and Spectrometric Techniques for Trace Analysis in Complex Environmental and Biological Matrices

The cornerstone of detecting Methoxyfenozide (B170004) tert-Butylhydrazone in environmental and biological samples lies in the coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS). This combination offers exceptional selectivity and sensitivity, which are critical for trace analysis.

Researchers have developed and validated numerous methods for the parent compound, methoxyfenozide, which are adaptable for its tert-Butylhydrazone derivative. These methods typically involve an initial extraction of the analyte from the sample matrix, followed by a clean-up step to remove interfering substances, and finally, instrumental analysis.

For instance, a common approach for solid samples like soil and agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. researchgate.net This technique uses a combination of acetonitrile (B52724) for extraction and a mixture of salts for partitioning, followed by dispersive solid-phase extraction (dSPE) for cleanup. researchgate.net For aqueous samples, solid-phase extraction (SPE) is a widely used technique for concentrating the analyte and removing matrix components. epa.govnanochemres.org

Following extraction and cleanup, the sample is analyzed by LC-MS/MS. nih.govresearchgate.netnih.gov The liquid chromatography system separates the target compound from other components in the extract based on its physicochemical properties. The separated compound then enters the mass spectrometer, where it is ionized, and specific precursor and product ions are monitored. This multiple-reaction monitoring (MRM) approach provides a high degree of certainty in both the identification and quantification of the analyte, even at very low concentrations. nju.edu.cn

The validation of these methods is a critical step to ensure the reliability of the results. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Performance of a Validated LC-MS/MS Method for Methoxyfenozide in Water epa.gov

ParameterValue
Limit of Quantitation (LOQ)0.05 µg/L
Fortification Levels0.05 µg/L, 0.10 µg/L, 1.00 µg/L
Mean RecoveriesWithin acceptable guidelines
Relative Standard Deviations (RSDs)Within acceptable guidelines

Table 2: Performance of a Validated LC-MS/MS Method for Methoxyfenozide in Soil and Sediment epa.gov

ParameterValue
Limit of Quantitation (LOQ)0.01 µg/g
Retention TimeApproximately 5.1 min
Monitored Ion Transitions (m/z)369.1 → 313.2 (quantification), 369.1 → 149.2 (confirmation)

Bioanalytical Methods for Receptor Binding Assays and Enzyme Activity Profiling in Research Settings

Understanding the mode of action of Methoxyfenozide tert-Butylhydrazone necessitates the use of specialized bioanalytical methods. As a derivative of an ecdysone (B1671078) agonist, its primary target is the ecdysone receptor (EcR). nih.govresearchgate.net Bioassays are therefore designed to measure the binding affinity of the compound to this receptor and its subsequent effects on gene expression.

Receptor Binding Assays: These assays directly measure the interaction between the test compound and the ecdysone receptor. A common approach involves a competitive binding assay where a radiolabeled ecdysteroid, such as ponasterone A (PonA), is used. nih.gov The ability of this compound to displace the radiolabeled ligand from the EcR/USP (ultraspiracle protein) heterodimer is quantified, providing a measure of its binding affinity. nih.gov

Reporter Gene Assays: These are cell-based assays that provide a functional measure of ecdysone agonist activity. jst.go.jpnih.gov Insect cell lines, such as those derived from Spodoptera frugiperda (Sf9) or Drosophila melanogaster (S2), are genetically engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ecdysone-responsive element (EcRE). jst.go.jpscielo.br When an ecdysone agonist like this compound binds to the EcR in these cells, it triggers the expression of the reporter gene, leading to a measurable signal (e.g., light emission or color change). jst.go.jpnih.govscielo.br These assays are highly sensitive and suitable for high-throughput screening of potential ecdysone agonists. jst.go.jp

Table 3: Comparison of Bioanalytical Methods for Ecdysone Agonists

MethodPrincipleApplication
Receptor Binding AssayCompetitive displacement of a radiolabeled ligand from the ecdysone receptor.Determination of binding affinity (Kd or IC50).
Reporter Gene AssayMeasurement of reporter gene expression in response to receptor activation.High-throughput screening and characterization of agonist/antagonist activity.

Application of Isotopic Labeling and Metabolomics Approaches for Pathway Elucidation in Environmental and Biochemical Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds like this compound in biological systems and the environment. By introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the molecule, researchers can follow its transformation and identify its metabolites. nih.gov

Metabolism studies of the parent compound, methoxyfenozide, have been conducted in rats and goats using ¹⁴C-labeled material. who.intfao.org These studies have shown that methoxyfenozide is extensively metabolized through various pathways, including demethylation, hydroxylation, and conjugation. who.int The resulting metabolites are then identified using techniques like HPLC and mass spectrometry. who.int

Metabolomics, the comprehensive analysis of all metabolites in a biological system, can provide a more holistic view of the biochemical effects of this compound. By comparing the metabolite profiles of control and treated organisms, researchers can identify metabolic pathways that are perturbed by the compound. This untargeted approach can reveal unexpected modes of action and off-target effects. The combination of isotopic labeling with metabolomics provides a particularly powerful strategy for elucidating complex metabolic networks. nih.gov

Micro-analytical Techniques for Spatiotemporal Distribution Research

Investigating the spatiotemporal distribution of this compound in the environment is crucial for assessing its potential impact and persistence. While large-scale monitoring often relies on the chromatographic methods described in section 7.1, micro-analytical techniques can provide more detailed information at a smaller scale.

Techniques such as micro-solid phase extraction (µ-SPE) and dispersive liquid-liquid microextraction (DLLME) are miniaturized sample preparation methods that require smaller sample volumes and solvent amounts. researchgate.netekb.eg These can be coupled with sensitive analytical instruments like LC-MS/MS to analyze pesticide residues in small, discrete samples, such as individual soil pores or specific plant tissues.

While specific applications of these micro-analytical techniques for this compound have not been reported, their use in pesticide residue analysis is growing. researchgate.net By collecting and analyzing samples from different locations over time, these methods can be used to map the distribution and movement of the compound in soil, water, and biota, providing valuable data for environmental risk assessment models. Furthermore, techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging could potentially be adapted to visualize the distribution of the compound directly on tissue sections, offering a high-resolution spatial perspective.

Innovative Formulation Science and Delivery Systems Research

Nanotechnology-Based Delivery Systems: Encapsulation, Controlled Release, and Targeted Research Applications

Nanotechnology offers promising avenues to enhance the delivery of Methoxyfenozide (B170004). By encapsulating the active ingredient in nano-sized carriers, researchers aim to improve its stability, solubility, and persistence, while also enabling controlled and targeted release.

Encapsulation and Controlled Release:

Several types of nanoparticles have been investigated for the delivery of Methoxyfenozide.

Zein (B1164903) Nanoparticles: Zein, a biodegradable protein from maize, has been used to create biopolymeric nanoparticles for encapsulating Methoxyfenozide. nih.gov Laboratory studies have shown that nanoencapsulated Methoxyfenozide in zein was more effective against the cabbage looper, C. includens, than the active ingredient alone. nih.gov Field studies have demonstrated that Methoxyfenozide loaded into positively charged zein nanoparticles is comparable in efficacy to commercial formulations like Intrepid 2F®. nih.gov Interestingly, higher concentrations of Methoxyfenozide were found in leaf tissue three days after spraying with the nanoparticle formulation compared to the commercial product. nih.gov However, dialysis research indicated that all nano-entrapped Methoxyfenozide could be released within a 24-hour period. nih.gov

Mesoporous Silica Nanoparticles (MSNPs): MSNPs have been studied as carriers for Methoxyfenozide, showing potential for increased insecticidal activity. croplife.org.au The loading content and encapsulation efficiency are key parameters in these systems. croplife.org.au Research has shown that the release of Methoxyfenozide from MSNPs is pH-dependent, with a higher cumulative release at a pH of 7.5. croplife.org.au This suggests that the nano-delivery system can provide a desirable and sustained release of the insecticide under specific conditions. croplife.org.au

Lignin (B12514952) Nanoparticles (LNPs): Lignin, a renewable polymer, has been modified to create amphiphilic copolymers that self-assemble into nanoparticles capable of entrapping Methoxyfenozide. nih.gov These LNPs can facilitate the controlled release of the insecticide. nih.gov Studies have shown that the release profile can be modulated by the synthesis method of the lignin-grafted polymers and the length of the polymer arms. nih.gov For instance, LNPs formulated with lignin-grafted poly(ε-caprolactone) showed a cumulative release of Methoxyfenozide ranging from approximately 37% to 92% over 196 hours, depending on the polymer structure. nih.gov

Interactive Table: Characteristics of Methoxyfenozide Nanoparticle Formulations

NanocarrierTarget Pest(s)Key FindingsReference
Zein NanoparticlesC. includens (Cabbage looper)Comparable efficacy to commercial formulations in the field; enhanced leaf tissue concentration. nih.gov
Mesoporous Silica NanoparticlesPlutella xylostella (Diamondback moth)Increased insecticidal activity; pH-dependent controlled release. croplife.org.au
Lignin NanoparticlesLepidopteran larvaeModulated and controlled release of Methoxyfenozide over an extended period. nih.gov

Polymeric and Biocompatible Carriers for Enhanced Stability and Bioavailability in Experimental Systems

The use of polymeric and biocompatible carriers is a strategic approach to improve the performance of Methoxyfenozide. nih.gov These carriers can protect the active ingredient from environmental degradation, enhance its stability, and improve its availability to the target pest. nih.gov

Lignin-Based Polymers:

Lignin-graft-poly(ε-caprolactone) (LN-g-PCL) copolymers are an example of biocompatible carriers that can self-assemble into nanoparticles. nih.gov These polymers form a core-shell structure in aqueous environments, where the hydrophobic PCL core encapsulates the hydrophobic Methoxyfenozide, and the hydrophilic lignin shell enhances the nanoparticle's stability in water. nih.gov This structure is typical for amphiphilic copolymers and is crucial for creating stable delivery systems. nih.gov

Zein Biopolymers:

As a natural biopolymer, zein is a biocompatible and biodegradable carrier. nih.gov Its use in nanoparticle formulations for Methoxyfenozide highlights the potential of biopolymers as effective delivery agents in agricultural settings. nih.gov The degradable nature of biopolymer nanoparticles is an environmentally favorable characteristic. nih.gov

The general advantages of polymeric carriers include their ability to incorporate both water-loving (hydrophilic) and water-hating (hydrophobic) molecules and their tunable physical and chemical properties that allow for the protection of the active ingredient and its controlled release. nih.gov

Interactive Table: Investigated Polymeric Carriers for Methoxyfenozide

Polymeric CarrierFormulation TypeKey AdvantagesReference
Lignin-graft-poly(ε-caprolactone) (LN-g-PCL)NanoparticlesBiocompatible, self-assembling, controlled release. nih.gov
ZeinNanoparticlesBiodegradable, comparable efficacy to commercial products. nih.gov

Synergistic Formulations: Research into Co-Formulants that Enhance Efficacy or Mitigate Resistance Development

To enhance the effectiveness of Methoxyfenozide and manage insect resistance, researchers are exploring synergistic formulations that combine Methoxyfenozide with other active compounds. Tank-mixing or using pre-formulated mixtures of insecticides with different modes of action is a key strategy to delay resistance. pesticidestewardship.org

Synergists to Counter Resistance:

Piperonyl Butoxide (PBO): Studies on Spodoptera litura (tobacco cutworm) have shown that resistance to Methoxyfenozide can be mediated by monooxygenases. nih.gov The use of PBO, a known inhibitor of these enzymes, resulted in a high synergistic ratio, suggesting that it can help overcome this resistance mechanism. nih.gov Similarly, in the beneficial insect Chrysoperla carnea, PBO showed a significant synergistic effect, indicating that cytochrome P450 monooxygenases play a role in the detoxification of Methoxyfenozide. nih.gov

Co-Formulations for Enhanced Efficacy:

Spinetoram (B1464634): A premixed formulation of Spinetoram and Methoxyfenozide has demonstrated synergistic effects and notable efficacy against dual pod borers in red gram. arccjournals.com This combination is seen as beneficial for improving target toxicity and is considered a tool for integrated pest management. arccjournals.com

Cyantraniliprole: A patent has been filed for an insecticidal composition containing Methoxyfenozide and Cyantraniliprole, which is claimed to have obvious synergistic effects against a range of pests on rice and vegetables. google.com This combination aims to reduce the amount of insecticide used, lower residues, and delay the development of resistance. google.com

It is important to note that not all combinations result in synergy. For example, a study on the effects of Methoxyfenozide and fungicides on honey bees found no synergistic increase in mortality when Methoxyfenozide was combined with fungicides like propiconazole (B1679638) or iprodione. mdpi.com

Interactive Table: Research on Synergistic Formulations with Methoxyfenozide

Co-FormulantTarget Pest/OrganismObserved EffectImplicationReference
Piperonyl Butoxide (PBO)Spodoptera lituraSynergistic; overcomes monooxygenase-mediated resistance.Resistance management. nih.gov
Piperonyl Butoxide (PBO)Chrysoperla carneaSynergistic; indicates P450-mediated detoxification.Understanding non-target effects and resistance mechanisms. nih.gov
SpinetoramDual pod borers in red gramSynergistic; enhanced efficacy.Integrated Pest Management. arccjournals.com
CyantraniliprolePests on rice and vegetablesSynergistic; broad-spectrum control.Potential for reduced application rates and resistance management. google.com
Propiconazole, IprodioneHoney beesNo synergistic mortality.Information for pollinator safety. mdpi.com

Environmental Release Kinetics from Advanced Formulation Matrices

The environmental fate of Methoxyfenozide is significantly influenced by its formulation. Advanced formulation matrices, particularly nano-delivery systems, are designed to control the release of the active ingredient, which in turn affects its persistence and interaction with the environment. nih.govresearchgate.net

Release from Nanoparticle Matrices:

The release kinetics of Methoxyfenozide from nanoparticle matrices are a critical area of study. The goal of these advanced formulations is often to provide a slow and controlled release, which can enhance pesticide stability and minimize environmental contamination by reducing leaching. researchgate.net

Lignin Nanoparticles (LNPs): The release of Methoxyfenozide from LNPs can be modulated by the polymer's characteristics. nih.gov For example, increasing the degree of polymerization of the lignin-grafted polymer can reduce the release rate of Methoxyfenozide. nih.gov This demonstrates the potential to fine-tune the release kinetics for specific environmental conditions and target pests. nih.gov

Mesoporous Silica Nanoparticles (MSNPs): The release of Methoxyfenozide from MSNPs has been shown to be influenced by environmental factors such as pH. croplife.org.au This suggests that the release can be triggered or accelerated under specific conditions, potentially leading to a more targeted application. croplife.org.au

Zein Nanoparticles: While effective, some studies on zein nanoparticles have indicated a relatively rapid release of Methoxyfenozide, which is an important consideration for its environmental persistence. nih.gov

Modeling Release Kinetics:

The release of active ingredients from polymer matrices can be described by various kinetic models, such as zero-order, first-order, and the Higuchi model, which help in understanding the underlying mechanisms of diffusion, erosion, and dissolution. rjpbcs.comptfarm.pl These models are essential for designing and predicting the performance of controlled-release formulations. nih.gov For instance, the release of a drug from a polymer matrix can be influenced by the solubility of the drug, the degree of polymer swelling and degradation, and electrostatic interactions between the polymer and the drug, all of which can be pH-dependent. researchgate.net

Environmental Implications:

Nano-encapsulation can reduce the leaching and runoff of pesticides. nih.gov However, the durability of the nanoformulation in the environment is a key parameter for assessing potential new environmental risks and benefits compared to conventional products. nih.gov Studies on other nano-formulated pesticides have shown that they can increase the photodegradation half-life in water and sorption to soil, indicating that nanoformulations can have a greater impact on the environmental fate of the active ingredient than conventional formulations. nih.gov

Synergistic and Antagonistic Interactions with Other Insecticides and Biocontrol Agents

Molecular Basis of Synergistic Effects with Detoxification Enzyme Inhibitors (e.g., PBO, DEF)

Insecticide synergists are compounds that, while often having little to no insecticidal activity on their own, can enhance the toxicity of an insecticide. mdpi.com They primarily function by inhibiting the metabolic enzymes that insects use to detoxify and eliminate xenobiotics. The most common classes of these enzymes are cytochrome P450 monooxygenases (P450s), carboxylesterases (CarE), and glutathione (B108866) S-transferases (GSTs). mdpi.com

Research has demonstrated that the efficacy of methoxyfenozide (B170004) can be significantly increased by using it in combination with synergists, particularly in insect populations that have developed resistance. The mechanism of synergism is the inhibition of specific detoxification pathways. For example, piperonyl butoxide (PBO), a well-known inhibitor of P450s, has shown a considerable synergistic effect on methoxyfenozide toxicity in methoxyfenozide-selected strains of the cotton leafworm, Spodoptera littoralis. nih.gov This finding strongly suggests that P450-mediated metabolism is a key mechanism of resistance to methoxyfenozide in this pest. nih.gov

In one study, the toxic impact of a mixture of methoxyfenozide and the insecticide spinetoram (B1464634) was investigated, revealing that the mixture's potentiation effect was likely due to the negative impact on both monooxygenases and esterases in susceptible and resistant S. littoralis strains. nih.gov The significant decrease in monooxygenase activity when larvae were treated with the mixture suggests that the combination disrupts the insect's primary detoxification pathway for these compounds. nih.gov Synergists are routinely used in laboratory assays to identify the biochemical basis of insecticide resistance. mdpi.comresearchgate.net The synergism ratio (SR), calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide combined with a synergist, quantifies the effect. nih.govresearchgate.net An SR value greater than one indicates synergism.

Table 1: Synergistic Effects of Enzyme Inhibitors on Insecticide Toxicity in Pest Strains This table is based on research into various insecticides and demonstrates the principle of using synergists to overcome enzyme-based resistance. The synergism ratio (SR) indicates the fold-increase in toxicity.

InsecticideSynergistTarget EnzymePest StrainSynergism Ratio (SR)Source
ChlorantraniliprolePBOMonooxygenase (MO)S. littoralis (Field Strain)4 researchgate.net
ChlorantraniliproleDEMGlutathione S-transferase (GST)S. littoralis (Field Strain)2 researchgate.net
ChlorantraniliproleTPPCarboxylesterase (CarE)S. littoralis (Field Strain)1 researchgate.net
MethoxyfenozidePBOMonooxygenase (MO)S. littoralis (MS Strain)Considerable Synergism nih.gov

Research into Cross-Class Interactions with Other Insecticides: Mechanistic Insights into Combination Effects

Combining insecticides with different modes of action is a cornerstone of modern pest and resistance management. nih.gov Such mixtures can broaden the spectrum of controlled pests, increase the speed of action, and most importantly, delay the development of resistance. The interaction between methoxyfenozide and other classes of insecticides, such as spinosyns, avermectins, and diamides, has been a subject of significant research.

Similarly, synergistic compositions of methoxyfenozide and emamectin (B195283) benzoate (B1203000) have been developed. google.comgoogle.com Emamectin benzoate acts by activating chloride channels, a different mode of action from methoxyfenozide, which is an ecdysone (B1671078) agonist. google.comcore.ac.uk This difference in target sites can lead to enhanced control. Research on the fall armyworm, Spodoptera frugiperda, has also shown remarkable synergistic effects in binary mixtures of emamectin benzoate and another diamide (B1670390) insecticide, chlorantraniliprole, with a co-toxicity coefficient (CTC) reaching as high as 239.38. mdpi.com While not directly involving methoxyfenozide, this highlights the potential for powerful synergistic outcomes when combining insecticides with distinct modes of action. mdpi.com These combinations can result in greater pest mortality than the sum of the individual components applied separately. nih.govgoogle.com

Table 2: Research Findings on Cross-Class Interactions Involving Methoxyfenozide This table summarizes observed interactions between methoxyfenozide and insecticides from other chemical classes.

Insecticide CombinationTarget PestObserved EffectProposed Mechanism/InsightSource
Methoxyfenozide + SpinetoramSpodoptera littoralisPotentiation / SynergismNegative effect on both monooxygenases and esterases, disrupting detoxification pathways. nih.gov
Methoxyfenozide + Emamectin BenzoateLepidopteran PestsSynergismCombination of different modes of action (Ecdysone agonist + Chloride channel activator). google.comgoogle.com
Methoxyfenozide + Pymetrozine + Emamectin BenzoateGeneral Insect PestsSynergismCombination of three distinct modes of action. google.com
Methoxyfenozide + Lambda-cyhalothrin + Emamectin BenzoateGeneral Insect PestsSynergismCombination of three distinct modes of action (Ecdysone agonist + Sodium channel modulator + Chloride channel activator). google.com

Effects on Insect Physiology and Behavior Under Mixed Exposure Scenarios

Exposure to insecticides, even at sublethal concentrations, can induce significant changes in insect physiology and behavior. mdpi.com These effects can alter development, reproduction, mobility, feeding, and pheromone detection. mdpi.com When insects are exposed to mixtures of chemicals, these effects can be complex and pronounced.

Research on Spodoptera frugiperda demonstrated that exposure to sublethal concentrations of methoxyfenozide alone can significantly impact life table parameters. nih.gov For instance, it extended the developmental duration of larvae in the subsequent (F1) generation and significantly reduced the fecundity (number of eggs per female) of the parent (F0) generation. nih.gov

Behavioral modifications have also been documented. In a study on honey bees (Apis mellifera), developmental exposure to methoxyfenozide resulted in adult worker bees being less responsive to the queen's pheromone blend. frontiersin.org This is a critical disruption of social behavior that is essential for colony cohesion and performance. frontiersin.org

When methoxyfenozide is considered in the context of its impact on non-target beneficial insects, such as the ectoparasitoid Habrobracon hebetor, sublethal effects are a key concern. Exposure of adult parasitoids to low-lethal concentrations of methoxyfenozide negatively affected fecundity, fertility, and the sex ratio of offspring. researchgate.net This can have profound implications for the population dynamics of the parasitoid, even if the insecticide has low acute toxicity to the adult stage. researchgate.net Such sublethal effects can interfere with the efficacy of biological control in IPM programs. researchgate.net

Table 3: Documented Effects of Methoxyfenozide Exposure on Insect Physiology and Behavior This table outlines observed sublethal effects of methoxyfenozide on various insect species.

OrganismExposure ScenarioPhysiological/Behavioral EffectSource
Spodoptera frugiperda (Fall Armyworm)Sublethal concentrations (LC10, LC30, LC50, LC70)Reduced fecundity in F0 generation; extended larval development in F1 generation. nih.gov
Apis mellifera (Honey Bee)Chronic sublethal exposure during larval developmentReduced responsiveness to queen pheromone in adult workers. frontiersin.org
Habrobracon hebetor (Parasitoid Wasp)Exposure to low-lethal concentration (LC30)Negatively affected fecundity, fertility, and sex ratio. Reduced population growth rate. researchgate.net
Cydia pomonella (Codling Moth)Application prior to egg depositionEvidence of reduced fecundity (sterilising effect) in female moths. nih.gov

Integration Research with Biological Control Agents in Integrated Pest Management Paradigms

A critical factor for the inclusion of any insecticide in an Integrated Pest Management (IPM) program is its selectivity; it should be effective against the target pest while having minimal negative impact on non-target organisms, especially beneficial insects like predators and parasitoids. unirioja.es Methoxyfenozide has been widely regarded as a reliable IPM-compatible compound due to its high specificity for lepidopteran pests and its favorable safety profile for many beneficial arthropods. nih.gov

Numerous studies have evaluated the effects of methoxyfenozide on key biological control agents. Research on the beneficial egg parasitoid Trichogramma nr. brassicae found that methoxyfenozide was not toxic in any lab or field assay when applied at standard field rates. researchgate.net It had no harmful effects on the emergence of parasitoids from sprayed host eggs, making it potentially suitable for inclusion in IPM strategies for managing Helicoverpa. researchgate.net

Similarly, when tested against the Neotropical green lacewing Chrysoperla externa, a significant predator, methoxyfenozide was classified as "innocuous" (Class 1 toxicity) to the adults in terms of lethal effects. unlp.edu.ar This suggests that methoxyfenozide could be used jointly with this natural enemy for pest control. unlp.edu.ar However, it is crucial to consider sublethal effects. While methoxyfenozide has low acute toxicity to the parasitoid Habrobracon hebetor, it can negatively affect its population parameters, which may interfere with long-term biological control. researchgate.net

Research into combinations with microbial biocontrol agents has also shown promise. Studies examining mixtures of methoxyfenozide with entomopathogenic nematodes (EPNs) like Steinernema carpocapsae and Heterorhabditis indica for the control of Spodoptera litura found additive interactions. nih.gov This compatibility suggests that these biocontrol agents can be used alongside methoxyfenozide in an integrated approach. nih.gov In contrast, some other insecticides, such as chlorantraniliprole, have been found to increase larval mortality of honey bees when combined with certain fungicides, highlighting the importance of testing specific mixtures planned for field use. researchgate.net

Table 4: Compatibility of Methoxyfenozide with Various Biological Control Agents This table summarizes the observed impact of methoxyfenozide on important predators, parasitoids, and other biocontrol agents.

Biological Control AgentTypeObserved Effect of MethoxyfenozideConclusion for IPMSource
Trichogramma nr. brassicaeEgg ParasitoidNot toxic in lab or field assays at field rates. No impact on emergence.Potentially suitable for inclusion in IPM programs. researchgate.net
Chrysoperla externaPredator (Lacewing)Classified as innocuous (low lethal effect) to adults.Can be used jointly with this natural enemy. unlp.edu.ar
Habrobracon hebetorEctoparasitoidLow acute toxicity, but sublethal effects on fecundity, fertility, and population growth.May negatively affect the parasitoid population and interfere in IPM; requires careful consideration. researchgate.net
Entomopathogenic Nematodes (S. carpocapsae, H. indica)Nematode PathogenAdditive interaction (compatible) in mixtures.Suggests opportunities for environmentally favorable pest management programs. nih.gov
General Insect Predators and ParasitesVarious Predators/ParasitesAt most minor harmful effects reported in laboratory and semi-field studies.Unlikely to directly cause harmful effects at field rates. apvma.gov.au

Compound Reference Table

Q & A

Q. How to determine the mode of action of methoxyfenozide tert-butylhydrazone in Lepidopteran larvae?

Method: Conduct in vivo bioassays using sublethal doses (e.g., LC10) and monitor larval development stages. Histological analysis of cuticle shedding and hormone quantification (e.g., ecdysone via HPLC) can confirm molting disruption. Gene expression profiling of ecdysone receptor genes (EcR/USP) further validates its agonist activity. Delayed toxicity (observed after 7 days post-exposure) is a hallmark of its mechanism .

Q. What experimental designs are recommended for assessing methoxyfenozide's degradation kinetics in crops?

Method: Perform Good Agricultural Practice (GAP)-compliant field trials across diverse geographic regions. Collect crop samples (e.g., litchi, longan) at intervals post-application. Use QuEChERS extraction coupled with UPLC-MS/MS for residue quantification. Apply first-order kinetic models to calculate half-lives (e.g., 5.1–5.7 days in litchi vs. faster degradation in longan). Crop-specific models account for matrix effects .

Q. How to standardize toxicity assays for methoxyfenozide against resistant insect populations?

Method: Use diet-incorporation bioassays with field-collected strains. Compare LC50 values to susceptible strains via probit analysis (POLO-PLUS software). Calculate resistance ratios (RR = LC50 field strain / LC50 lab strain). Validate results with enzyme inhibition assays (e.g., cytochrome P450 activity) to identify metabolic resistance mechanisms .

Advanced Research Questions

Q. How can researchers evaluate sublethal behavioral impacts on non-target organisms like honey bees?

Method: Deploy automated monitoring systems in field and lab settings. Track colony metrics:

  • Daily weight loss (forager departure).
  • Thermographic analysis of hive temperature variability.
  • Infrared sensors to quantify delayed foraging end-times (e.g., 17–21 minutes at 500 ppb). Statistical analysis should use mixed-effects models to control for environmental covariates (e.g., ambient temperature) .

Q. What methodologies identify synergistic interactions between methoxyfenozide and organophosphates?

Method: Co-apply methoxyfenozide (LC10) with insecticides like chlorpyrifos in diet bioassays. Calculate LC50 shifts (e.g., chlorpyrifos LC50 reduced from 1.33 mg L⁻¹ to 0.37 mg L⁻¹ with methoxyfenozide pretreatment). Confirm synergism via statistical overlap of 95% confidence intervals. Complementary enzyme assays (e.g., acetylcholinesterase inhibition) clarify metabolic interactions .

Q. How to profile metabolic pathways of methoxyfenozide in non-target vertebrates?

Method: Administer ¹⁴C-radiolabeled methoxyfenozide to model organisms (e.g., rats). Collect excreta (urine/feces) and tissues over 24 hours. Extract metabolites via solid-phase extraction (SPE) and identify using HPLC-radiodetection with MS. Key metabolites include desmethylated (M14) and hydroxylated derivatives (M24) .

Q. What omics approaches elucidate molecular responses to methoxyfenozide exposure?

Method: Perform shotgun proteomics on gonadal tissues of exposed organisms. Use weighted gene co-expression network analysis (WGCNA) to identify dose-responsive protein modules. Validate ecdysone pathway targets (e.g., EcR/USP) via qPCR or CRISPR knockouts. This integrates systems biology with mechanistic toxicology .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported sublethal effects on honey bees?

Method: Standardize metrics across studies:

  • Quantify flight activity using sensor-based systems (not manual counts).
  • Control for hive strength and environmental variables (e.g., seasonal nectar flow). Use meta-analysis to pool data from field (e.g., 125 ppb vs. 500 ppb) and lab studies, applying random-effects models to account for heterogeneity .

Q. Why do degradation rates of methoxyfenozide vary between crops?

Method: Analyze crop-specific factors:

  • Lipid content (e.g., litchi’s thicker cuticle vs. longan’s higher water content).
  • pH-dependent hydrolysis in plant tissues. Conduct comparative metabolomics to identify crop-specific enzymatic degradation pathways (e.g., cytochrome P450 isoforms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.